molecular formula C21H19FN4 B11301531 N-(4-fluorophenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-(4-fluorophenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11301531
M. Wt: 346.4 g/mol
InChI Key: YEVYILQJMWCUKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features
N-(4-fluorophenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative with distinct substitutions:

  • Position 2: 4-Methylphenyl group, contributing steric bulk and hydrophobic interactions.
  • Positions 3 and 5: Methyl groups, enhancing metabolic stability compared to aryl substituents.

This compound belongs to a class of heterocyclic molecules explored for antimicrobial and antiparasitic activities . Its structure diverges from related analogues by combining small alkyl groups (3,5-dimethyl) with aryl substituents (2-(4-methylphenyl)), optimizing both stability and target engagement.

Properties

Molecular Formula

C21H19FN4

Molecular Weight

346.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H19FN4/c1-13-4-6-16(7-5-13)20-15(3)21-23-14(2)12-19(26(21)25-20)24-18-10-8-17(22)9-11-18/h4-12,24H,1-3H3

InChI Key

YEVYILQJMWCUKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling DMF (dimethylformamide) to yield the desired pyrazolo[1,5-a]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The specific compound is believed to exert its effects through several mechanisms:

  • Inhibition of Kinases : Pyrazolo[1,5-a]pyrimidines have been shown to inhibit various kinases involved in cancer cell proliferation. For instance, compounds in this class have demonstrated activity against aurora kinases, which are critical for cell division and are often overexpressed in tumors .
  • Cytotoxicity Studies : In vitro studies have reported that N-(4-fluorophenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibits cytotoxic effects on various cancer cell lines. For example, related compounds have shown IC50 values indicating effective inhibition of cell growth in breast cancer cell lines .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Studies indicate that pyrazolo[1,5-a]pyrimidines can exhibit broad-spectrum activity against both bacteria and fungi. This suggests potential applications in treating infections where conventional therapies may fail .

Antioxidant Activity

Research indicates that this class of compounds possesses antioxidant properties that can scavenge free radicals. This activity may contribute to their therapeutic effects in various diseases characterized by oxidative stress .

Case Study 1: Aurora Kinase Inhibition

In a study focusing on the inhibition of aurora kinases by pyrazolo[1,5-a]pyrimidine derivatives, this compound was evaluated for its ability to inhibit kinase activity in vitro. The results indicated a significant reduction in kinase activity at nanomolar concentrations, suggesting its potential as a targeted cancer therapy .

Case Study 2: Cytotoxicity Against Cancer Cells

A detailed examination of the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells revealed an IC50 value of approximately 27.6 μM. This study highlights the compound's effectiveness in selectively targeting cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Pyrazolo[1,5-a]pyrimidines exhibit diverse biological activities depending on substitutions. Below is a comparative analysis of the target compound and key analogues:

Compound Substituents Key Features Biological Activity Reference
Target Compound 2: 4-Methylphenyl
3: Methyl
5: Methyl
7: N-(4-fluorophenyl)
Balanced lipophilicity, metabolic stability, low hERG risk Likely moderate anti-mycobacterial activity (inferred from SAR trends)
Compound 32 3: 4-Fluorophenyl
5: 4-Fluorophenyl
7: N-(pyridin-2-ylmethyl)
High potency due to dual aryl groups MIC = 0.06 µM against M. tuberculosis; low hERG liability
Compound 33 3: 4-Fluorophenyl
5: 4-Methylphenyl
7: N-(pyridin-2-ylmethyl)
Enhanced microsomal stability MIC = 0.12 µM; 85% human liver microsomal stability
Compound 47 3: 4-Fluorophenyl
5: Phenyl
7: N-(6-methylpyridin-2-ylmethyl)
Improved solubility via pyridine methylation MIC = 0.25 µM; reduced cytotoxicity
Compound 10c 5: Methyl
6: Methylsulfonyl
7: N-(pyridin-2-ylmethyl)
Electron-withdrawing sulfonyl group Anti-Wolbachia activity (EC50 = 0.8 µM)
MPZP 3: 4-Methoxy-2-methylphenyl
7: N,N-bis(2-methoxyethyl)
CRF1 receptor antagonist CNS activity; no anti-infective data

Key Insights from SAR Studies

Position 3 and 5 Substitutions :

  • Aryl groups (e.g., 4-fluorophenyl) at position 3 enhance anti-mycobacterial potency by enabling π-π stacking with ATP synthase . The target compound’s 3-methyl group may reduce potency but improve metabolic stability.
  • Bulky 5-substituents (e.g., 4-methylphenyl in Compound 33) improve microsomal stability but may lower solubility .

Position 7 Amine Modifications: Pyridin-2-ylmethyl amines (e.g., Compound 32) show strong M. tuberculosis inhibition but carry higher hERG risks. The target’s 4-fluorophenylamine likely mitigates this liability . Morpholine or methoxyethyl groups (e.g., MPZP) shift activity to non-infectious targets, highlighting the scaffold’s versatility .

Position 2 Substitutions :

  • The target’s 4-methylphenyl group at position 2 is unique; most analogues have hydrogen or smaller groups here. This substitution may enhance hydrophobic binding in target enzymes .

Biological Activity

N-(4-fluorophenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (commonly referred to as D503-0407) is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, focusing on its medicinal properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight346.41 g/mol
Molecular FormulaC21H19FN4
LogP5.115
Polar Surface Area29.77 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

These properties suggest a moderate lipophilicity and potential for membrane permeability, which are crucial for drug design.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. The compound has been studied for its ability to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its role as a bioisostere of adenine, allowing it to interact with ATP-binding sites in kinases. This interaction can lead to the inhibition of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and cancer progression .
  • CSNK2 Inhibition : Recent studies have identified D503-0407 as a potent inhibitor of casein kinase 2 (CSNK2), an enzyme implicated in numerous cancers. The compound demonstrated significant efficacy against β-coronaviruses as well, indicating its potential in antiviral applications alongside anticancer effects .
  • Mechanism of Action : The mechanism involves the formation of hydrogen bonds with key residues in the ATP-binding pocket of target kinases, enhancing selectivity and potency .

Enzymatic Inhibition

The compound has shown promising results in inhibiting various enzymes associated with disease pathways:

  • 5-Lipoxygenase Inhibition : This enzyme is involved in inflammatory processes and could be targeted by D503-0407 to mitigate conditions like asthma and arthritis .
  • Antioxidant Activity : Pyrazolo[1,5-a]pyrimidines have been reported to exhibit antioxidant properties, which can contribute to their therapeutic profiles by reducing oxidative stress .

Case Studies

Several studies have highlighted the biological activities of D503-0407:

  • In Vitro Studies : In vitro assays demonstrated that D503-0407 effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values were significantly lower than those observed for traditional chemotherapeutics .
  • In Vivo Efficacy : Animal models treated with D503-0407 exhibited reduced tumor sizes and improved survival rates compared to control groups. These findings underscore the compound's potential as a therapeutic agent in oncology .
  • Toxicity Profile : Preliminary toxicity assessments indicated that D503-0407 has a favorable safety profile, with minimal adverse effects at therapeutic doses .

Q & A

Q. Characterization :

  • 1H NMR confirms regioselectivity and substituent integration (e.g., aromatic protons at δ 7.2–8.1 ppm).
  • HRMS validates molecular weight (e.g., [M+H]+ calculated for C₂₈H₂₃F₂N₅: 480.1951) .

How is the structural integrity of this compound confirmed in academic research settings?

Basic Research Question
Structural validation employs:

  • X-ray crystallography : Determines dihedral angles between substituents and the pyrazolo[1,5-a]pyrimidine core (e.g., 12.8° for phenyl groups), confirming steric and electronic effects .
  • IR spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3100 cm⁻¹) .
  • Multi-dimensional NMR : Assigns proton environments, such as methyl groups (δ 2.3–2.5 ppm) and fluorophenyl protons (δ 7.6–7.8 ppm) .

What in vivo models are appropriate to evaluate its efficacy as an A₂A receptor antagonist?

Advanced Research Question
Key models include:

  • 6-Hydroxydopamine (6-OHDA) lesions in rats : Measures L-Dopa-induced contralateral rotations (e.g., 0.1–1 mg/kg oral dosing reduces dyskinesia risk) .
  • Haloperidol-induced catalepsy : Tests motor side effects (e.g., 1 mg/kg preladenant attenuates catalepsy) .
  • Forced swim test (FST) : Assesses antidepressant-like effects (e.g., reduced immobility time at 1 mg/kg) .

Methodological Note : Use competitive binding assays (Ki < 1 nM for A₂A receptors) to confirm selectivity over adenosine A₁, A₂B, and A₃ receptors (>1000-fold) .

How can structure-activity relationship (SAR) studies optimize bioactivity?

Advanced Research Question
Substituent Effects :

PositionSubstituentBiological ImpactSource
34-FluorophenylEnhances A₂A binding affinity
5p-TolylImproves metabolic stability
7PyridinylmethylModulates CNS penetration

Q. Design Strategy :

  • Introduce electron-withdrawing groups (e.g., -F) at position 3 to enhance receptor interaction.
  • Replace bulky groups (e.g., 4-isopropylphenyl) at position 5 to reduce off-target effects .

How should researchers resolve discrepancies in biological activity data across studies?

Q. Data Contradiction Analysis

  • Orthogonal assays : Validate receptor binding (e.g., radioligand assays) with functional cAMP assays .
  • Pharmacokinetic profiling : Assess brain-to-plasma ratios (e.g., lipophilicity logP ~3.5) to explain in vitro/in vivo mismatches .
  • Crystallographic analysis : Resolve conformational ambiguities (e.g., intramolecular H-bonding affecting bioavailability) .

What strategies ensure selectivity in biological assays for A₂A receptor studies?

Q. Methodological Focus

  • Receptor panel screening : Test against A₁, A₂B, and A₃ receptors at concentrations ≥10 μM to confirm selectivity .
  • Knockout models : Use A₂A receptor-deficient mice to isolate target-specific effects.
  • Negative controls : Include SCH 58261 (selective A₂A antagonist) to benchmark activity .

What pharmacokinetic properties are critical for translational research?

Advanced Research Question

  • Bioavailability : Optimize logD (1.5–2.5) for blood-brain barrier penetration .
  • Metabolic stability : Use liver microsome assays (e.g., t₁/₂ >60 min in human hepatocytes).
  • Plasma protein binding : Measure unbound fraction (e.g., <95% binding ensures efficacy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.